(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate
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Overview
Description
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a coordination compound with the chemical formula C13H19IrO2. It is commonly used as a precursor for various iridium complexes and catalysts. The compound consists of an iridium center coordinated to an acetylacetonate ligand and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis, particularly in asymmetric and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) can be synthesized through the reaction of iridium(III) chloride hydrate with acetylacetone and 1,5-cyclooctadiene. The reaction typically involves the following steps:
- Dissolution of iridium(III) chloride hydrate in a suitable solvent such as ethanol.
- Addition of acetylacetone to the solution, followed by the addition of 1,5-cyclooctadiene.
- Heating the reaction mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization .
Industrial Production Methods
Industrial production methods for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The ligands in the compound can be substituted with other ligands to form new iridium complexes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands under mild to moderate conditions
Major Products
The major products formed from these reactions include various iridium complexes with different ligands, which can be used in catalysis and other applications .
Scientific Research Applications
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various iridium complexes and catalysts, particularly in asymmetric and cross-coupling reactions
Biology: The compound has been studied for its potential biological activities, including antitumor effects.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) involves the coordination of the iridium center to various substrates, facilitating catalytic reactions. The acetylacetonate and 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes, making it an effective catalyst in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(Acetylacetonato)dicarbonyliridium(I): Similar in structure but contains two carbonyl ligands instead of 1,5-cyclooctadiene.
Iridium(III) acetylacetonate: Contains three acetylacetonate ligands and is used in different catalytic applications.
Chlorobis(cyclooctene)iridium(I) dimer: Contains cyclooctene ligands and is used in similar catalytic processes.
Uniqueness
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is unique due to its combination of acetylacetonate and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis, especially in asymmetric and cross-coupling reactions .
Properties
Molecular Formula |
C13H20IrO2 |
---|---|
Molecular Weight |
400.51 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H8O2.Ir/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-; |
InChI Key |
CXVDVPYBQMSIAP-DWVXZKBMSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
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